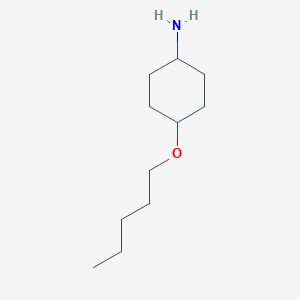
Cyclohexanamine, 4-(pentyloxy)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(pentyloxy)cyclohexanamine hydrochloride: is a chemical compound with the molecular formula C11H23NOCl. It is a derivative of cyclohexanamine, where the amine group is substituted at the 4-position with a pentyloxy group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(pentyloxy)cyclohexanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Formation of Intermediate: Cyclohexanone is reacted with pentyloxy bromide in the presence of a base to form 4-(pentyloxy)cyclohexanone.
Reduction: The intermediate 4-(pentyloxy)cyclohexanone is then reduced using a reducing agent such as sodium borohydride to form trans-4-(pentyloxy)cyclohexanol.
Amination: The alcohol is then converted to the amine via an amination reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form trans-4-(pentyloxy)cyclohexanamine hydrochloride.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(pentyloxy)cyclohexanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of 4-(pentyloxy)cyclohexanone.
Reduction: Formation of trans-4-(pentyloxy)cyclohexanol.
Substitution: Formation of various substituted cyclohexanamine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry:
Mechanism of Action
The mechanism of action of trans-4-(pentyloxy)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- trans-4-(methoxy)cyclohexanamine hydrochloride
- trans-4-(ethoxy)cyclohexanamine hydrochloride
- trans-4-(butoxy)cyclohexanamine hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkoxy group attached to the cyclohexane ring.
- Chemical Properties: These structural variations can lead to differences in solubility, reactivity, and biological activity.
- Uniqueness: trans-4-(pentyloxy)cyclohexanamine hydrochloride is unique due to its specific pentyloxy substitution, which can impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-pentoxycyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h10-11H,2-9,12H2,1H3 |
InChI Key |
MOULDBOONNJCBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















